methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate
Overview
Description
Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is a compound that can be synthesized through various chemical reactions. It is characterized by the presence of two hydroxyl groups and a phenyl group attached to a three-carbon chain esterified with methanol. The stereochemistry of this compound is significant as it dictates its reactivity and physical properties.
Synthesis Analysis
The synthesis of related β-hydroxy esters has been demonstrated through the Reformatsky reaction, where 2-phenylpropanal reacts with methyl α-bromopropionate to yield diastereomeric products, which can be further reduced to diols and then to monotosylates and epimeric alcohols . Although not the exact compound , this method provides insight into the synthesis of similar β-hydroxy esters with a phenyl group. Additionally, the synthesis of methyl 3-hydroxypropanoate, a related compound, has been catalyzed by epoxy ethane, indicating the potential for various synthetic routes for such esters .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate has been studied using techniques like XRD, FT-IR, UV-VIS, and NMR . These methods allow for the determination of the stereochemistry and confirmation of the molecular configuration. Theoretical calculations, such as those performed using density functional theory (DFT), can provide detailed information about the molecular and chemical properties, including the electrophilic and nucleophilic nature of the compound .
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures to methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate can be inferred from studies on related molecules. For instance, the acylation of methyl l-2-amino-3-phenylpropanoate with furan-2-carbonyl chloride at room temperature leads to the formation of a compound with intermolecular hydrogen bonds . This suggests that the hydroxyl groups in methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate could also participate in hydrogen bonding, affecting its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate can be deduced from experimental and theoretical studies. For example, the non-linear optical behaviors of similar compounds have been examined, revealing properties like dipole moment, polarizability, and hyperpolarizability . These properties are crucial for applications in materials science and electronics. The solubility, melting point, and other physical properties would be influenced by the presence of hydroxyl groups and the phenyl ring, although specific data for methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is not provided in the papers.
Scientific Research Applications
Chiral Selectivity and Recognition
- Chiral Electrodes : New derivatives of 3,4-ethylenedioxythiophene (EDOT) have been synthesized for use in chiral electrodes. These electrodes, notably poly((2R)-(2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl 2-phenylpropanoate) and its (2S) counterpart, show potential in recognizing specific enantiomers like DOPA (Dong et al., 2015).
Structural and Conformational Studies
- Crystal Structure Analysis : Studies on 3-arylsulfonyl-1,3-oxazolidines, including ethyl (3R)-3-[(2S,4R)-2-ethyl-4-phenyl-3-tosyl-1,3-oxazolidin-2-yl]-3-hydroxy-3-phenylpropanoate, have provided insights into the absolute configuration of chiral centers and the conformation of the oxazolidine rings (Bolte et al., 1999).
Synthetic Applications
- Synthesis of Amino Acid Ester Isocyanates : Methyl (S)-2-isocyanato-3-phenylpropanoate has been synthesized, contributing to the diversity of esters and isocyanates, which are valuable in various synthetic applications (Tsai et al., 2003).
- Formation of Cyclopropane Derivatives : Studies on the formation of cyclopropane derivatives from ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate highlight the potential of methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate in organic synthesis (Abe & Suehiro, 1982).
- Coumarin Synthesis : The compound has been used in the synthesis of 4-Hydroxy-3-phenylcoumarins, showcasing its utility in constructing complex organic structures (Clerici & Porta, 1993).
Pharmaceutical Research
- Lactam Synthesis for Hepatoprotective Drugs : It has been used in synthesizing (+)-(3R,4S,5R,7S)-neoclausenamide, a new hepatoprotective lactam (Wang & Tian, 1996).
Biological Activity and Binding Studies
- DNA Binding Interactions : Amide derivatives like methyl 2-[2-(4-isobutylphenyl) propanamido]-3-phenylpropanoate have been synthesized and studied for DNA binding interactions, indicating potential biological activities (Arshad et al., 2017).
properties
IUPAC Name |
methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,11-12H,1H3/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDRYSIPXMREGK-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]([C@@H](C1=CC=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431042 | |
Record name | Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate | |
CAS RN |
124649-67-8 | |
Record name | Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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